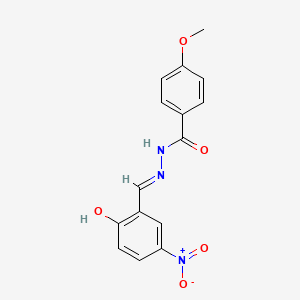

P-Anisic(5-nitrosalicylideneamino)hydrazide

説明

P-アニシル(5-ニトロサリチリデンアミノ)ヒドラジド: は、分子式C15H13N3O5 、分子量315.288 g/mol の化学化合物です 。この化合物は、アニシル基とニトロサリチリデンアミノ基の両方を含む独自の構造で知られており、さまざまな科学研究分野において興味深い対象となっています。

特性

分子式 |

C15H13N3O5 |

|---|---|

分子量 |

315.28 g/mol |

IUPAC名 |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methoxybenzamide |

InChI |

InChI=1S/C15H13N3O5/c1-23-13-5-2-10(3-6-13)15(20)17-16-9-11-8-12(18(21)22)4-7-14(11)19/h2-9,19H,1H3,(H,17,20)/b16-9+ |

InChIキー |

FDYOQGUQCSELOI-CXUHLZMHSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |

正規SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類: P-アニシル(5-ニトロサリチリデンアミノ)ヒドラジドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するニトロ誘導体を生成するために酸化することができます。

還元: 還元反応は、ニトロソ基をアミノ基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

主な生成物:

酸化: ニトロ誘導体の生成。

還元: アミノ誘導体の生成。

置換: 置換ヒドラジドの生成.

科学研究への応用

P-アニシル(5-ニトロサリチリデンアミノ)ヒドラジドは、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions: P-Anisic(5-nitrosalicylideneamino)hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted hydrazides.

科学的研究の応用

P-Anisic(5-nitrosalicylideneamino)hydrazide has a wide range of applications in scientific research:

作用機序

類似化合物の比較

類似化合物:

- P-アニシル酸ヒドラジド

- 5-ニトロサリチルアルデヒド

- P-アニシル酸

比較: P-アニシル(5-ニトロサリチリデンアミノ)ヒドラジドは、アニシル基とニトロサリチリデンアミノ基の組み合わせた構造上の特徴のために独特です。 この二重の機能により、個々の成分と比較して、独自の化学反応性と生物活性を持つようになります.

類似化合物との比較

- P-Anisic acid hydrazide

- 5-Nitrosalicylaldehyde

- P-Anisic acid

Comparison: P-Anisic(5-nitrosalicylideneamino)hydrazide is unique due to its combined structural features of anisic and nitrosalicylideneamino groups. This dual functionality provides it with distinct chemical reactivity and biological activity compared to its individual components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。